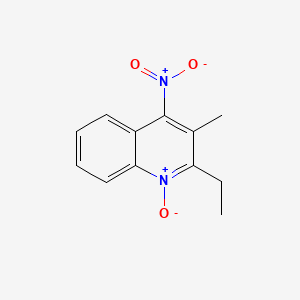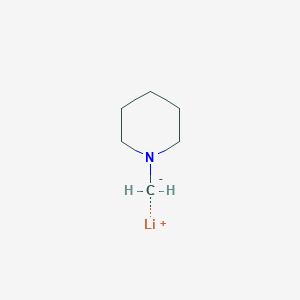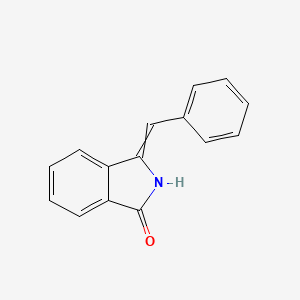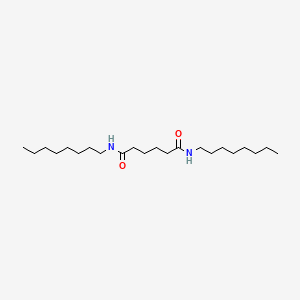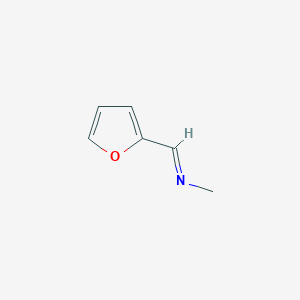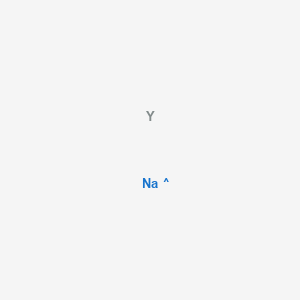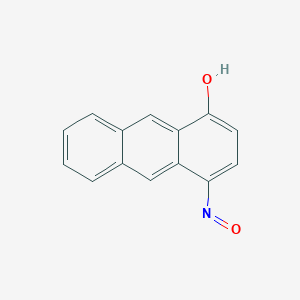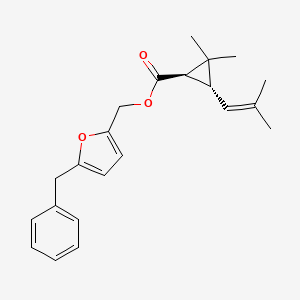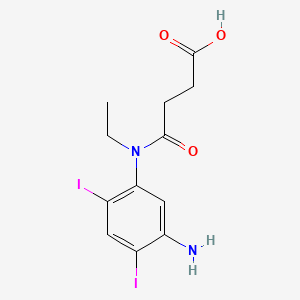
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring substituted with a trifluoromethyl group and a methyl group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride typically involves the reaction of morpholine with 4-methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Alpha,Alpha,Alpha-Trifluoro-m-tolyl)piperazine
- 1-(α,α,α-Trifluoro-m-tolyl)piperazine hydrochloride
- N-methyl-3-phenyl-3-[(alpha,alpha,alpha-trifluoro-m-tolyl)oxy]propylamine hydrochloride
Uniqueness
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications.
Properties
CAS No. |
31599-69-6 |
|---|---|
Molecular Formula |
C12H15ClF3NO |
Molecular Weight |
281.70 g/mol |
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-16-5-6-17-11(8-16)9-3-2-4-10(7-9)12(13,14)15;/h2-4,7,11H,5-6,8H2,1H3;1H |
InChI Key |
BXZZFHFGUMMFMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
